2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine
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Overview
Description
2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom at the 5-position of the benzimidazole ring and an ethanamine group attached to the nitrogen atom makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the ethanamine group: The final step involves the nucleophilic substitution of the bromine atom with an ethanamine group under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the benzimidazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Dehalogenated benzimidazole or reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and as a fluorescent probe.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the ethanamine group can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1H-benzimidazol-1-YL)ethanamine
- 2-(5-Fluoro-1H-benzimidazol-1-YL)ethanamine
- 2-(5-Iodo-1H-benzimidazol-1-YL)ethanamine
Uniqueness
2-(5-Bromo-1H-benzimidazol-1-YL)ethanamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with molecular targets. Additionally, the ethanamine group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(5-bromobenzimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-2-9-8(5-7)12-6-13(9)4-3-11/h1-2,5-6H,3-4,11H2 |
InChI Key |
OXVNXHXWIMCHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN2CCN |
Origin of Product |
United States |
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